molecular formula C13H16O3 B1320096 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid CAS No. 889940-10-7

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B1320096
CAS No.: 889940-10-7
M. Wt: 220.26 g/mol
InChI Key: UIMHVEDXEBDFFT-UHFFFAOYSA-N
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Description

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a tetrahydropyran ring substituted with a carboxylic acid group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a hydroxy acid or an aldehyde.

    Introduction of the 3-Methylphenyl Group: This step involves the Friedel-Crafts alkylation of the tetrahydropyran ring using a 3-methylphenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, along with the appropriate electrophile.

Major Products

    Oxidation: Products include ketones, aldehydes, and carboxylic acids.

    Reduction: Products include alcohols and aldehydes.

    Substitution: Products include nitro, sulfo, and halogenated derivatives of the original compound.

Scientific Research Applications

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-tetrahydro-pyran-4-carboxylic acid: Similar structure but with a phenyl group instead of a 3-methylphenyl group.

    4-m-Tolyl-tetrahydro-furan-4-carboxylic acid: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.

    4-m-Tolyl-pyran-4-carboxylic acid: Similar structure but without the tetrahydro modification.

Uniqueness

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid is unique due to the presence of both the tetrahydropyran ring and the 3-methylphenyl group. This combination of structural features imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-(3-methylphenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-3-2-4-11(9-10)13(12(14)15)5-7-16-8-6-13/h2-4,9H,5-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMHVEDXEBDFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594437
Record name 4-(3-Methylphenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889940-10-7
Record name Tetrahydro-4-(3-methylphenyl)-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889940-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methylphenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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